![molecular formula C23H23ClN2O4S B3502457 N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B3502457.png)
N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide
Overview
Description
N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group, a dimethylphenylsulfamoyl group, and a phenoxyacetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with 4-[(2,5-dimethylphenyl)sulfamoyl]phenol in the presence of a base such as sodium hydroxide to form the intermediate. This intermediate is then reacted with chloroacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide
- N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]ethanamide
- N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]propionamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-7-8-17(2)22(13-16)26-31(28,29)20-11-9-19(10-12-20)30-15-23(27)25-14-18-5-3-4-6-21(18)24/h3-13,26H,14-15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFUPRZDXFZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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